molecular formula C9H12F2Si B7779623 (3,4-Difluorophenyl)trimethylsilane

(3,4-Difluorophenyl)trimethylsilane

Cat. No.: B7779623
M. Wt: 186.27 g/mol
InChI Key: TVUOAIQGAFOTAV-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12F2Si. It is characterized by the presence of a trimethylsilyl group attached to a difluorophenyl ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Difluorophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyltrimethylsilanes, while oxidation reactions could produce difluorophenylsilanols .

Scientific Research Applications

(3,4-Difluorophenyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. The difluorophenyl ring can participate in electrophilic aromatic substitution reactions, further expanding its utility .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)trimethylsilane: C9H12F2Si

    (3,4-Dichlorophenyl)trimethylsilane: C9H12Cl2Si

    (3,4-Dimethylphenyl)trimethylsilane: C11H18Si

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine or methyl groups. These fluorine atoms can influence the reactivity and stability of the compound, making it particularly valuable in the synthesis of fluorinated organic molecules .

Properties

IUPAC Name

(3,4-difluorophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2Si/c1-12(2,3)7-4-5-8(10)9(11)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUOAIQGAFOTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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